Dispiro[2.0.2.2]octane
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Overview
Description
Dispiro[2022]octane is a unique organic compound with the molecular formula C₈H₁₂ It is characterized by its distinctive structure, which consists of two spiro-connected cyclobutane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2.2]octane typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,4-dibromobutane with sodium in dry ether, leading to the formation of the spiro compound. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
Dispiro[2.0.2.2]octane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Dispiro[2.0.2.2]octane exerts its effects is primarily related to its structural features. The spiro-connected cyclobutane rings provide a rigid framework that can interact with various molecular targets. These interactions can influence the compound’s reactivity and biological activity. Specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Dispiro[2.1.2.1]octane: Another spiro compound with a slightly different ring structure.
Spiro[2.2]pentane: A simpler spiro compound with fewer carbon atoms.
Uniqueness
Dispiro[2.0.2.2]octane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable in various research and industrial applications.
Properties
CAS No. |
21426-37-9 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
dispiro[2.0.24.23]octane |
InChI |
InChI=1S/C8H12/c1-2-7(1)5-6-8(7)3-4-8/h1-6H2 |
InChI Key |
KHCZAHBPHDGNJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC23CC3 |
Origin of Product |
United States |
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